N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
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Description
Scientific Research Applications
- Researchers have investigated the electronic structure and optical properties of Oprea1_470934 and related complexes. These studies aim to enhance light harvesting efficiency and overall DSSC performance .
- In nuclear physics, Oprea1_470934 has been explored in the context of fast proton-induced fission of 238U. Researchers evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission. The Brosa model was used to describe the fission process .
- Density functional theory (DFT) and time-dependent DFT calculations were used to investigate excitation energies, vibration spectra, molecular structures, and electronic absorption spectra. The designed complex molecule showed promise as a photosensitizer for DSSCs .
- Oprea1_470934 may find applications in operations research and data science. While specific studies are limited, its properties could contribute to solving optimization problems or enhancing data-driven decision-making .
Dye-Sensitized Solar Cells (DSSCs)
Proton-Induced Fission of Uranium (238U)
Complex Molecule Design for DSSCs
Operations Research and Data Science Applications
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-10-3-5-14-12(9-23-18(14)11(10)2)7-17(22)21-16-8-13(19)4-6-15(16)20/h3-6,8-9H,7H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYZHMGRSNCZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
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